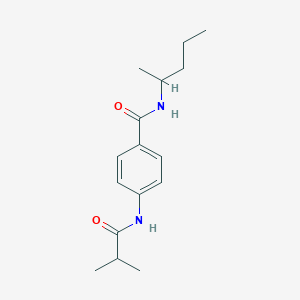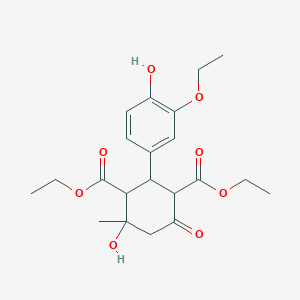![molecular formula C16H17ClN4O2 B4104045 4-({4-[(2-hydroxyethyl)amino]-2-quinazolinyl}amino)phenol hydrochloride](/img/structure/B4104045.png)
4-({4-[(2-hydroxyethyl)amino]-2-quinazolinyl}amino)phenol hydrochloride
Descripción general
Descripción
4-({4-[(2-hydroxyethyl)amino]-2-quinazolinyl}amino)phenol hydrochloride, also known as AG-1478, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR). It is a potent and selective inhibitor of the tyrosine kinase activity of EGFR, which is a transmembrane receptor that plays a crucial role in cell growth, proliferation, and differentiation.
Mecanismo De Acción
4-({4-[(2-hydroxyethyl)amino]-2-quinazolinyl}amino)phenol hydrochloride inhibits the tyrosine kinase activity of EGFR by binding to the ATP-binding site of the receptor. This prevents the receptor from activating downstream signaling pathways that are involved in cell growth and proliferation. By inhibiting EGFR activity, 4-({4-[(2-hydroxyethyl)amino]-2-quinazolinyl}amino)phenol hydrochloride induces cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
4-({4-[(2-hydroxyethyl)amino]-2-quinazolinyl}amino)phenol hydrochloride has been shown to have a number of biochemical and physiological effects. In addition to inhibiting EGFR activity, 4-({4-[(2-hydroxyethyl)amino]-2-quinazolinyl}amino)phenol hydrochloride has been shown to inhibit the activation of other receptor tyrosine kinases, such as HER2 and HER3. This suggests that 4-({4-[(2-hydroxyethyl)amino]-2-quinazolinyl}amino)phenol hydrochloride may have broader therapeutic applications beyond EGFR-driven cancers. In addition, 4-({4-[(2-hydroxyethyl)amino]-2-quinazolinyl}amino)phenol hydrochloride has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-({4-[(2-hydroxyethyl)amino]-2-quinazolinyl}amino)phenol hydrochloride is a useful tool for studying the role of EGFR in cancer biology. It is a potent and selective inhibitor of EGFR tyrosine kinase activity, which allows researchers to specifically target this receptor in their experiments. However, 4-({4-[(2-hydroxyethyl)amino]-2-quinazolinyl}amino)phenol hydrochloride has some limitations. It is a small molecule inhibitor, which means that it may not be effective in targeting EGFR in tumors that have mutations in the receptor or overexpress the receptor. In addition, 4-({4-[(2-hydroxyethyl)amino]-2-quinazolinyl}amino)phenol hydrochloride has poor solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on 4-({4-[(2-hydroxyethyl)amino]-2-quinazolinyl}amino)phenol hydrochloride. One area of interest is the development of new EGFR inhibitors that are more effective than 4-({4-[(2-hydroxyethyl)amino]-2-quinazolinyl}amino)phenol hydrochloride. Another area of interest is the identification of biomarkers that can predict which patients will respond to EGFR inhibitors. Finally, there is interest in exploring the potential of EGFR inhibitors in combination with other targeted therapies or immunotherapies for cancer treatment.
Aplicaciones Científicas De Investigación
4-({4-[(2-hydroxyethyl)amino]-2-quinazolinyl}amino)phenol hydrochloride has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. In addition, 4-({4-[(2-hydroxyethyl)amino]-2-quinazolinyl}amino)phenol hydrochloride has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
Propiedades
IUPAC Name |
4-[[4-(2-hydroxyethylamino)quinazolin-2-yl]amino]phenol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2.ClH/c21-10-9-17-15-13-3-1-2-4-14(13)19-16(20-15)18-11-5-7-12(22)8-6-11;/h1-8,21-22H,9-10H2,(H2,17,18,19,20);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUOKLCAXERSWMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)NC3=CC=C(C=C3)O)NCCO.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-amino-3-(3,4-dimethoxyphenyl)-4-(1H-indol-3-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4103966.png)
![1-({[5-(4-chlorophenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-2-methylpiperidine](/img/structure/B4103968.png)

![3-[(2,6-dimethyl-4-quinolinyl)amino]phenol hydrochloride](/img/structure/B4103986.png)

![1-(4-methylphenyl)-4-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}phthalazine](/img/structure/B4104023.png)

![6-[(2-amino-2-oxoethyl)thio]-N-1,3-benzothiazol-2-yl-5-cyano-4-(2-furyl)-2-methyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B4104032.png)

![ethyl 2-{[(3-nitrophenyl)sulfonyl]amino}benzoate](/img/structure/B4104049.png)
![2-{4-[(4-ethyl-1-piperazinyl)carbonothioyl]-2-iodo-6-methoxyphenoxy}-N-(3-methylphenyl)acetamide](/img/structure/B4104050.png)
![3-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]-1-methyl-2,5-pyrrolidinedione](/img/structure/B4104054.png)
![2-chloro-N-(4-{4-methyl-5-[(4-{[(4-methylphenyl)amino]carbonyl}benzyl)thio]-4H-1,2,4-triazol-3-yl}phenyl)benzamide](/img/structure/B4104062.png)
![butyl [5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B4104068.png)